Cas no 876758-59-7 (1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)-)
1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)-
- 4-Bromo-3-(trifluoromethyl)-1,1-biphenyl
- 1-bromo-4-phenyl-2-(trifluoromethyl)benzene
- SCHEMBL1042573
- CS-0194473
- E93143
- MFCD27756681
- 4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl
- KNRZPGXMWGSRCT-UHFFFAOYSA-N
- 876758-59-7
-
- MDL: MFCD27756681
- Inchi: 1S/C13H8BrF3/c14-12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h1-8H
- InChI Key: KNRZPGXMWGSRCT-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=CC=C(Br)C(C(F)(F)F)=C1
Computed Properties
- Exact Mass: 299.976
- Monoisotopic Mass: 299.976
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 5.1
1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265143-500mg |
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl |
876758-59-7 | 97% | 500mg |
¥4796.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265143-1g |
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl |
876758-59-7 | 97% | 1g |
¥5475.00 | 2024-04-27 | |
| abcr | AB516768-5g |
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl; . |
876758-59-7 | 5g |
€1944.40 | 2025-04-15 | ||
| abcr | AB516768-500 mg |
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl; . |
876758-59-7 | 500MG |
€528.60 | 2023-04-17 | ||
| abcr | AB516768-1 g |
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl; . |
876758-59-7 | 1g |
€719.40 | 2023-04-17 | ||
| abcr | AB516768-250mg |
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl; . |
876758-59-7 | 250mg |
€317.30 | 2025-04-15 | ||
| abcr | AB516768-500mg |
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl; . |
876758-59-7 | 500mg |
€528.60 | 2023-09-02 | ||
| abcr | AB516768-1g |
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl; . |
876758-59-7 | 1g |
€582.80 | 2025-04-15 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD564303-1g |
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl |
876758-59-7 | 97% | 1g |
¥3871.0 | 2024-04-17 | |
| Ambeed | A933903-1g |
4-Bromo-3-(trifluoromethyl)-1,1'-biphenyl |
876758-59-7 | 97% | 1g |
$1092.0 | 2025-04-16 |
1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)- Suppliers
1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)- Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl)-
Introduction to 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl) (CAS No. 876758-59-7)
1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl) (CAS No. 876758-59-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, including a bromine atom and a trifluoromethyl group, offers a wide range of applications in the development of pharmaceuticals and advanced materials.
The molecular structure of 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl) consists of two phenyl rings connected by a single bond, with a bromine atom and a trifluoromethyl group attached to one of the rings. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an attractive candidate for various synthetic transformations and biological studies.
In recent years, the interest in 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl) has been driven by its potential as an intermediate in the synthesis of bioactive compounds. The bromine atom can be readily substituted in various coupling reactions, such as Suzuki-Miyaura coupling and Stille coupling, to form a diverse array of derivatives. These derivatives have shown promise in the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
The trifluoromethyl group in 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl) is known for its strong electron-withdrawing effect and high lipophilicity. These properties can significantly influence the pharmacokinetics and pharmacodynamics of the resulting compounds. For instance, the introduction of a trifluoromethyl group can enhance the metabolic stability and improve the bioavailability of drug candidates. This makes 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl) an invaluable building block in drug discovery and development.
Beyond its applications in medicinal chemistry, 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl) has also found use in materials science. The unique electronic properties of this compound make it suitable for the synthesis of organic semiconductors and other functional materials. Recent studies have explored its potential in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), where it has shown promising performance characteristics.
The synthesis of 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl) typically involves multistep reactions starting from readily available precursors. One common approach is to start with 4-bromobenzotrifluoride and undergo a biphenyl coupling reaction using transition metal catalysts such as palladium or nickel. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
The physical properties of 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl), including its melting point, boiling point, and solubility in various solvents, have been well-characterized. These properties are crucial for optimizing its use in different applications. For example, its solubility in polar solvents like dimethyl sulfoxide (DMSO) makes it suitable for use in biological assays and chemical reactions requiring high solubility.
In terms of safety and handling, while 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl) is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn at all times to minimize exposure risks.
The environmental impact of 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl) is another area of ongoing research. Studies are being conducted to evaluate its biodegradability and potential environmental fate. Preliminary results suggest that it does not pose significant environmental risks when used responsibly within laboratory settings.
In conclusion, 1,1'-Biphenyl, 4-bromo-3-(trifluoromethyl) (CAS No. 876758-59-7) is a multifaceted compound with a wide range of applications in both medicinal chemistry and materials science. Its unique structural features make it an essential building block for the synthesis of bioactive compounds and functional materials. As research continues to advance in these fields, the importance of this compound is likely to grow further.
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